(S)-2-(Methylamino)-2-phenylacetic acid

Description

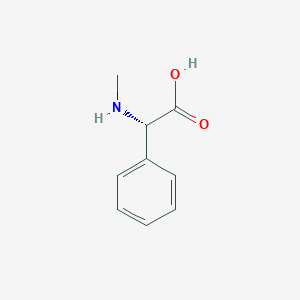

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(methylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIPIEYZJPULIQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350515 | |

| Record name | (2S)-(Methylamino)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2611-88-3 | |

| Record name | (2S)-(Methylamino)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-N-Methyl-L-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-(Methylamino)-2-phenylacetic Acid: A Comprehensive Technical Guide for the Asymmetric Synthesis of Chiral Molecules

Abstract

In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries represent a powerful and well-established strategy to achieve this control. This in-depth technical guide focuses on (S)-2-(Methylamino)-2-phenylacetic acid, a versatile and effective chiral auxiliary derived from the readily available amino acid, (S)-phenylglycine. This document provides a comprehensive overview of its synthesis, mechanistic principles of stereochemical induction, and detailed protocols for its application in a range of diastereoselective transformations, including alkylations and conjugate additions. By offering a blend of theoretical understanding and practical, field-proven methodologies, this guide serves as an essential resource for researchers, scientists, and professionals in drug development seeking to leverage this powerful tool in their synthetic endeavors.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and drug development.

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter(s) have been established, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by several factors: its ability to induce high diastereoselectivity, the ease of its attachment and removal under mild conditions, and its availability in enantiomerically pure form.

This compound, an N-methylated derivative of (S)-phenylglycine, has emerged as a valuable chiral auxiliary due to its rigid conformational framework, which allows for effective facial discrimination of prochiral intermediates. Its straightforward preparation from a natural amino acid further enhances its appeal. This guide will delve into the practical aspects of utilizing this auxiliary to achieve high levels of asymmetric induction.

Synthesis of this compound

The synthesis of the chiral auxiliary this compound can be efficiently achieved from the commercially available and inexpensive starting material, (S)-phenylglycine. The following multi-step procedure outlines a reliable synthetic route.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of (S)-Phenylglycine

-

To a stirred suspension of (S)-phenylglycine (1.0 eq) in methanol (5 mL per gram of amino acid), slowly add thionyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Remove the solvent under reduced pressure to obtain (S)-methyl 2-amino-2-phenylacetate hydrochloride as a white solid, which can be used in the next step without further purification.

Step 2: N-Formylation

-

Dissolve the crude (S)-methyl 2-amino-2-phenylacetate hydrochloride (1.0 eq) in formic acid (3 mL per gram of ester).

-

Add acetic anhydride (1.5 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to yield (S)-methyl 2-formamido-2-phenylacetate.

Step 3: N-Methylation (Reduction of the Formyl Group)

-

Dissolve the (S)-methyl 2-formamido-2-phenylacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL per gram).

-

Carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting suspension and concentrate the filtrate to obtain crude (S)-methyl 2-(methylamino)-2-phenylacetate.

Step 4: Hydrolysis

-

Dissolve the crude methyl ester from the previous step in a mixture of methanol and water (1:1, v/v).

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 4 hours.

-

Acidify the reaction mixture to pH 5-6 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Mechanism of Stereochemical Control

The stereodirecting power of this compound lies in its ability to form a rigid, chelated intermediate that effectively shields one face of the reactive species. When the auxiliary is attached to a substrate, for instance, to form an amide, subsequent deprotonation generates an enolate. The lithium cation can then chelate between the enolate oxygen and the nitrogen of the auxiliary, creating a conformationally restricted ring system.

The phenyl group of the auxiliary typically orients itself to minimize steric interactions, thereby blocking one face of the enolate. This steric hindrance directs the approach of an incoming electrophile to the opposite, less hindered face, resulting in a highly diastereoselective transformation.

Diagram 1: General workflow for asymmetric synthesis using this compound.

Applications in Asymmetric Synthesis

This compound has proven to be a versatile chiral auxiliary for a variety of asymmetric transformations. Below are detailed protocols for its application in diastereoselective alkylation and Michael additions.

Diastereoselective Enolate Alkylation

The alkylation of enolates derived from amides of this compound provides a reliable method for the asymmetric synthesis of α-substituted carboxylic acids.

Experimental Protocol: Asymmetric Alkylation

-

Amide Formation: To a solution of this compound (1.0 eq) and a carboxylic acid (1.0 eq) in dichloromethane (DCM), add dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 12 hours. Filter the dicyclohexylurea byproduct and concentrate the filtrate. Purify the residue by column chromatography to obtain the N-acyl derivative.

-

Enolate Formation and Alkylation: Dissolve the N-acyl derivative (1.0 eq) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour at -78 °C. Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 4-6 hours.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.

-

Auxiliary Cleavage: The alkylated product can be hydrolyzed by treatment with LiOH in a THF/water mixture to yield the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer after acidification and extraction.

Table 1: Diastereoselective Alkylation using this compound Auxiliary

| Entry | Electrophile (R-X) | Product R Group | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | CH₃I | -CH₃ | 92 | >95:5 |

| 2 | CH₃CH₂Br | -CH₂CH₃ | 88 | >95:5 |

| 3 | PhCH₂Br | -CH₂Ph | 95 | >98:2 |

| 4 | Allyl-Br | -CH₂CH=CH₂ | 85 | >95:5 |

Diagram 2: Workflow for the diastereoselective alkylation protocol.

Diastereoselective Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems bearing the this compound auxiliary allows for the stereocontrolled formation of carbon-carbon bonds at the β-position.

Experimental Protocol: Asymmetric Michael Addition

-

Substrate Synthesis: Prepare the α,β-unsaturated amide by coupling this compound with an appropriate α,β-unsaturated carboxylic acid (e.g., crotonic acid) using the DCC/DMAP method described previously.

-

Conjugate Addition: To a solution of the α,β-unsaturated amide (1.0 eq) in THF at -78 °C, add the organocuprate reagent (e.g., LiCu(CH₃)₂) (1.5 eq), prepared separately. Stir the reaction mixture at -78 °C for 2-4 hours.

-

Workup and Cleavage: Quench the reaction with a saturated aqueous solution of ammonium chloride. After extraction and purification, cleave the auxiliary using LiOH to afford the chiral β-substituted carboxylic acid.

Table 2: Diastereoselective Michael Addition

| Entry | Nucleophile | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| 1 | LiCu(CH₃)₂ | 3-methylbutanoic acid derivative | 85 | >95 |

| 2 | LiCu(n-Bu)₂ | 3-heptanoic acid derivative | 82 | >95 |

| 3 | Thiophenol/DBU | 3-(phenylthio)butanoic acid derivative | 90 | >98 |

Cleavage and Recovery of the Auxiliary

A key advantage of a good chiral auxiliary is its facile removal and high recovery rate. This compound can be efficiently cleaved under basic hydrolytic conditions.

General Protocol for Auxiliary Cleavage:

-

Dissolve the product-auxiliary conjugate in a mixture of THF and water (2:1).

-

Add an excess of lithium hydroxide (3-5 eq) and stir vigorously at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the desired chiral product.

-

Adjust the pH of the aqueous layer to ~6 and extract with ethyl acetate to recover the chiral auxiliary. The recovered auxiliary can be further purified by recrystallization.

Conclusion

This compound stands as a highly effective and practical chiral auxiliary for asymmetric synthesis. Its straightforward preparation from an inexpensive, naturally occurring amino acid, coupled with its ability to induce high levels of diastereoselectivity in a range of important carbon-carbon bond-forming reactions, makes it an attractive tool for synthetic chemists. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply this auxiliary in their synthetic campaigns, ultimately contributing to the efficient and stereocontrolled synthesis of complex chiral molecules.

References

-

Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link][2]

-

Amat, M., Pérez, M., & Bosch, J. (2011). Stereoselective conjugate addition reactions to phenylglycinol-derived, unsaturated oxazolopiperidone lactams. Chemistry (Weinheim an der Bergstrasse, Germany), 17(28), 7724–7732. [Link][3]

-

van den Broeke, J., et al. (2001). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 42(48), 8071-8074. [Link]

- Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(1), 23-32.

- Enders, D., & Shilvock, J. P. (2000). Some recent applications of SAMP-/RAMP-hydrazone methodology in asymmetric synthesis. Chemical Society Reviews, 29(5), 359-373.

Sources

- 1. Scholars@Duke publication: Asymmetric 1,4-Michael Addition in Aqueous Medium Using Hydrophobic Chiral Organocatalysts [scholars.duke.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stereoselective conjugate addition reactions to phenylglycinol-derived, unsaturated oxazolopiperidone lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for (S)-2-(Methylamino)-2-phenylacetic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-2-(Methylamino)-2-phenylacetic acid

Introduction

This compound is a chiral carboxylic acid and a derivative of the amino acid phenylglycine. Its structure, featuring a stereocenter, a secondary amine, a carboxylic acid, and a phenyl group, makes it a valuable building block in synthetic organic chemistry and drug development. Accurate structural confirmation and purity assessment are critical for its application, and this is primarily achieved through a combination of spectroscopic techniques.

This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content is designed for researchers and scientists, offering not only data interpretation but also the underlying principles and field-proven experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C.[2] The basis of NMR lies in the phenomenon that atomic nuclei with a non-zero spin, when placed in a strong external magnetic field, can absorb electromagnetic radiation in the radio frequency range at specific frequencies, a phenomenon known as resonance.[3] These resonance frequencies are highly sensitive to the local electronic environment, providing a unique fingerprint of the molecular structure.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the following signals are anticipated.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.30 - 7.50 | Multiplet | 5H | Ar-H | Protons on the phenyl ring are in a complex electronic environment, leading to overlapping signals in a characteristic multiplet. |

| ~ 4.50 | Singlet | 1H | α-CH | This methine proton is adjacent to the electron-withdrawing phenyl, carboxyl, and amino groups, causing a significant downfield shift. |

| ~ 2.40 | Singlet | 3H | N-CH ₃ | The methyl group protons are attached to a nitrogen atom, resulting in a singlet shifted downfield from typical aliphatic protons. |

| Variable (Broad) | Singlet | 2H | NH / COOH | Protons on heteroatoms (N and O) are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature. |

Predicted ¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom typically gives rise to a distinct signal.[4]

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 175 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~ 135 | Ar-C (ipso) | The quaternary carbon of the phenyl ring directly attached to the chiral center. |

| ~ 128 - 130 | Ar-C H | Aromatic carbons typically resonate in this region. Multiple signals are expected due to the different electronic environments of the ortho, meta, and para carbons. |

| ~ 65 | α-C H | The chiral alpha-carbon is shifted downfield due to its attachment to the phenyl, nitrogen, and carboxyl groups. |

| ~ 33 | N-C H₃ | The methyl carbon attached to the nitrogen. |

Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra for a small organic molecule like this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR (or 25-50 mg for ¹³C NMR) into a clean, dry vial.[5]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is crucial; DMSO-d₆ is often suitable for amino acids as it can dissolve the zwitterionic form and allows for the observation of exchangeable NH and OH protons.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.[5]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube to remove any particulate matter.[6]

-

-

Instrument Setup & Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Lock onto the deuterium signal of the solvent. This step is essential for field stability.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving high resolution and sharp spectral lines.

-

Acquire a standard ¹H NMR spectrum using a 30° or 90° pulse. Typically, 8 to 16 scans are sufficient for a sample of this concentration.[6]

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (D1) may be required due to the low natural abundance of ¹³C and its longer relaxation times.[5]

-

-

Data Processing:

-

Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum.[7]

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale. If using a solvent without an internal standard, the residual solvent peak can be used as a reference (e.g., DMSO at 2.50 ppm for ¹H).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Workflow Visualization: NMR Analysis

Caption: A streamlined workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique based on the vibrations of atoms in a molecule.[8] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. This results in a spectrum that acts as a molecular "fingerprint" and is particularly useful for identifying the presence of specific functional groups.[9]

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid, secondary amine, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands and Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2500 - 3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~ 3300 | Medium | N-H stretch | Secondary Amine |

| ~ 3030 | Medium | Aromatic C-H stretch | Phenyl Ring |

| ~ 2950 | Medium | Aliphatic C-H stretch | CH, CH₃ |

| ~ 1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~ 1600, 1495, 1450 | Medium to Weak | C=C stretch | Aromatic Ring |

| ~ 1250 | Strong | C-O stretch | Carboxylic Acid |

| ~ 1180 | Medium | C-N stretch | Amine |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a widely used sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation.[10]

Methodology:

-

Background Spectrum:

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Wipe it gently with a soft tissue soaked in a volatile solvent like isopropanol and allow it to dry completely.[11]

-

Acquire a background spectrum of the empty ATR stage. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed.[11]

-

Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[10] Optimal contact is crucial for generating a strong evanescent wave and obtaining a high-quality spectrum.[12]

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing & Cleanup:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, retract the press arm, and carefully wipe the sample off the crystal using a soft tissue and isopropanol. Ensure the crystal is clean for the next user.

-

Workflow Visualization: ATR-FTIR Analysis

Caption: Standard procedure for functional group analysis via ATR-FTIR.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It is a highly sensitive method used to determine the molecular weight of a compound, confirm its elemental formula, and gain structural information through fragmentation analysis.[14] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, as it typically generates intact molecular ions with minimal fragmentation.[15]

Predicted Mass Spectral Data

The molecular formula of this compound is C₉H₁₁NO₂. Its monoisotopic mass is 165.0790 g/mol .

Table 4: Predicted m/z Values in High-Resolution ESI-MS (Positive Ion Mode)

| m/z (Da) | Ion Identity | Rationale |

| 166.0863 | [M+H]⁺ | The protonated molecular ion is typically the base peak in ESI-MS for compounds with a basic nitrogen atom. |

| 188.0682 | [M+Na]⁺ | Adduct formation with sodium ions present as trace impurities in the solvent or on glassware is very common. |

| 120.0808 | [M+H-HCOOH]⁺ | A characteristic fragmentation pathway for amino acids is the neutral loss of formic acid (46.0055 Da) from the protonated parent ion.[16] |

Experimental Protocol: ESI Mass Spectrometry

This protocol describes a general method for direct infusion ESI-MS analysis.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[17]

-

Create a dilute working solution for analysis by taking a small aliquot (e.g., 10 µL) of the stock solution and diluting it into 1 mL of a solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid.[15] The final concentration should be in the low µg/mL range.[17]

-

The formic acid is crucial as it aids in the protonation of the analyte, which is necessary for positive-ion mode ESI.[15]

-

-

Instrument Setup & Data Acquisition:

-

Set up the mass spectrometer in positive ion mode. Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Load the working solution into a syringe and place it on a syringe pump connected to the ESI source.

-

Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and strong ion signal for the [M+H]⁺ ion.

-

Acquire the full scan mass spectrum over an appropriate m/z range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Examine the resulting spectrum to identify the protonated molecular ion [M+H]⁺ and any common adducts ([M+Na]⁺, [M+K]⁺).

-

Compare the measured accurate mass of the [M+H]⁺ ion with the theoretical calculated mass to confirm the elemental composition.

-

If fragmentation data is desired, a tandem MS (MS/MS) experiment can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to analyze the resulting fragment ions.[14]

-

Workflow Visualization: ESI-MS Analysis

Caption: A typical workflow for molecular weight determination by ESI-MS.

References

-

KPU Pressbooks. NMR Theory and Experiment – Organic Chemistry I. [Link]

-

Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]

-

ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method for.... [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

- Google Patents.

-

Chemistry LibreTexts. 5.2: Theory of NMR. [Link]

-

Undergraduate Science Journals. Infrared Spectroscopy of Amino Acid Side Chains. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

Chemguide. interpreting infra-red spectra. [Link]

-

The University of Arizona. PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. [Link]

-

Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. [Link]

-

Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

JCE staff. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]

-

ACS Publications. Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. [Link]

-

RSC Publishing. Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

University of Texas at Dallas. INFRARED SPECTROSCOPY (IR). [Link]

-

ResearchGate. (a) Schematic diagram of the experimental setup for ATR FTIR spectra.... [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

University of Illinois. Protocols - Neuroproteomics & Neurometabolomics Center. [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

Sources

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 8. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. agilent.com [agilent.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. researchgate.net [researchgate.net]

- 13. Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution - Analyst (RSC Publishing) DOI:10.1039/C4AN02334J [pubs.rsc.org]

- 14. US5538897A - Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to the Applications of (S)-2-(Methylamino)-2-phenylacetic acid

Abstract

(S)-2-(Methylamino)-2-phenylacetic acid, a chiral derivative of phenylglycine, stands as a versatile and valuable tool in the field of stereoselective synthesis. Its unique structural features, combining a carboxylic acid, a secondary amine, and a stereogenic center, make it a powerful resolving agent for racemic mixtures and a highly effective chiral auxiliary in asymmetric synthesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of this compound. We will delve into the fundamental principles behind its utility, provide detailed experimental protocols, and explore its role in the synthesis of complex, stereochemically defined molecules.

Introduction: The Stereochemical Significance of this compound

In the landscape of modern organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. This compound, also known as (S)-N-Methyl-α-phenylglycine, has emerged as a key player in achieving high levels of stereocontrol.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

| Property | Value | Reference |

| CAS Number | 2611-88-3 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO₂ | [1][3] |

| Molecular Weight | 165.19 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95% | [2][4] |

| Storage | Room temperature, in a dry, dark place | [1] |

Table 1: Key chemical and physical properties of this compound.

The Chiral Advantage: A Versatile Stereochemical Tool

The utility of this compound stems from its inherent chirality. The presence of a defined stereocenter allows it to interact differently with the enantiomers of a racemic compound, enabling their separation. Furthermore, when temporarily incorporated into a prochiral molecule, it can effectively direct the stereochemical outcome of a subsequent reaction.

Application as a Chiral Resolving Agent

One of the most established applications of this compound is in the separation of racemic mixtures of amines through the formation of diastereomeric salts.[5]

The Principle of Diastereomeric Salt Resolution

The fundamental principle behind this technique lies in the conversion of a pair of enantiomers into a pair of diastereomers.[5] Enantiomers possess identical physical properties, making them inseparable by standard techniques like crystallization. However, by reacting a racemic amine with an enantiomerically pure acid like this compound, two diastereomeric salts are formed. These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][6]

Caption: Diastereomeric salt formation and separation workflow.

Experimental Protocol: Resolution of a Racemic Amine (General Procedure)

The following protocol outlines a general procedure for the resolution of a racemic amine using this compound. The optimal solvent and temperature conditions will vary depending on the specific amine being resolved and should be determined experimentally.

Materials:

-

Racemic amine

-

This compound (1.0 equivalent)

-

Solvent (e.g., methanol, ethanol, isopropanol, or a mixture)

-

Acid (e.g., HCl) and Base (e.g., NaOH) for workup

Procedure:

-

Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve one equivalent of this compound in the same solvent, heating gently if necessary.

-

Mixing and Crystallization: Slowly add the solution of the resolving agent to the amine solution with stirring. The formation of a precipitate may occur immediately or upon cooling. The rate of cooling can significantly impact the efficiency of the resolution.[1] Slower cooling rates generally lead to purer crystals.

-

Isolation of Diastereomer: Isolate the precipitated diastereomeric salt by filtration and wash the crystals with a small amount of cold solvent. The filtrate contains the other diastereomer.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine. Extract the liberated free amine with an organic solvent.

-

Recovery of Resolving Agent: Acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the this compound, which can be recovered by filtration and reused.

-

Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Application in Asymmetric Synthesis

This compound can be derivatized and used as a chiral auxiliary to control the stereochemistry of various chemical transformations, including alkylations and aldol reactions.[7]

The Role of a Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[7] After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered. The steric and electronic properties of the auxiliary create a chiral environment that favors the formation of one diastereomer over the other.

Asymmetric Alkylation

The N-acylated derivative of this compound can be used to direct the stereoselective alkylation of the α-carbon.

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Experimental Protocol: Asymmetric Alkylation (General Procedure)

-

Acylation: React this compound with an appropriate acylating agent (e.g., an acid chloride or anhydride) to form the N-acyl derivative.

-

Enolate Formation: In an inert atmosphere, dissolve the N-acyl derivative in a dry, aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the chiral enolate.

-

Alkylation: Add the alkylating agent (e.g., an alkyl halide) to the enolate solution and allow the reaction to proceed at low temperature.

-

Workup: Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl) and extract the product.

-

Cleavage of the Auxiliary: The amide bond can be cleaved under acidic or basic conditions. For example, hydrolysis with aqueous acid (e.g., 6M HCl) or a strong base (e.g., LiOH) can liberate the enantiomerically enriched carboxylic acid. The choice of cleavage conditions should be compatible with the functionality of the desired product.

-

Purification and Analysis: Purify the product by chromatography and determine the diastereomeric and enantiomeric excess.

Asymmetric Aldol Reaction

Similarly, the chiral enolate derived from the N-acylated auxiliary can react with aldehydes in a diastereoselective manner to produce β-hydroxy carbonyl compounds with high stereocontrol.[8] The stereochemical outcome is often dictated by the formation of a rigid, chelated transition state.

Synthesis of Bioactive Molecules

Conclusion

This compound is a powerful and versatile tool for the synthesis of enantiomerically pure compounds. Its applications as a chiral resolving agent and a chiral auxiliary provide reliable methods for controlling stereochemistry in organic synthesis. The principles and protocols outlined in this guide are intended to provide a solid foundation for researchers to effectively utilize this valuable reagent in their synthetic endeavors, ultimately contributing to the development of new and improved pharmaceuticals and other chiral technologies.

References

Sources

- 1. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tminehan.com [tminehan.com]

- 4. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Methodological & Application

Application of (S)-2-(Methylamino)-2-phenylacetic Acid in Pharmaceutical Synthesis: A Detailed Guide to the Enantioselective Synthesis of Repaglinide

Introduction: The Significance of Chiral Building Blocks in Modern Drug Development

In the landscape of pharmaceutical synthesis, the stereochemical configuration of a molecule is paramount to its therapeutic efficacy and safety. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize the desired enantiomer of a drug is a cornerstone of modern medicinal chemistry. (S)-2-(Methylamino)-2-phenylacetic acid, a chiral non-proteinogenic amino acid, serves as a valuable and versatile building block in this endeavor. Its inherent chirality provides a scaffold for the construction of complex, stereochemically defined active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of the antidiabetic drug, Repaglinide. While multiple synthetic routes to Repaglinide exist, this document outlines a robust and instructive pathway that leverages the chirality of this compound to establish the critical stereocenter in a key amine intermediate. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind the experimental choices.

This compound: Properties and Synthetic Utility

This compound, also known as (S)-N-methyl-α-phenylglycine, possesses a unique combination of a stereogenic center, an acidic carboxyl group, and a secondary amine. This trifecta of functional groups makes it an ideal starting material for a variety of chemical transformations.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Chirality | (S)-enantiomer |

The primary utility of this compound in pharmaceutical synthesis lies in its role as a chiral precursor. The pre-existing stereocenter can be carried through a synthetic sequence to dictate the stereochemistry of the final product, obviating the need for costly and often inefficient chiral resolution steps later in the synthesis.

Application Showcase: Synthesis of the Antidiabetic Drug Repaglinide

Repaglinide is a potent oral antidiabetic agent used for the treatment of type 2 diabetes.[1] Its therapeutic effect is derived from its ability to stimulate insulin secretion from pancreatic β-cells. The molecule possesses a single chiral center, and the (S)-enantiomer is the pharmacologically active form. The synthesis of enantiomerically pure (S)-Repaglinide is therefore a critical manufacturing objective.

The key strategic bond disconnection in the retrosynthesis of Repaglinide reveals a chiral amine, (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine, and a substituted benzoic acid derivative. This guide will focus on a proposed, efficient synthesis of this crucial chiral amine intermediate starting from this compound.

Diagram: Retrosynthetic Analysis of Repaglinide

Caption: Retrosynthesis of Repaglinide highlighting the key chiral amine intermediate.

Experimental Protocols

Part 1: Synthesis of (S)-N-Methyl-N-(1-phenyl-2-methylpropyl)amine (Chiral Amine Intermediate)

This multi-step protocol details the conversion of this compound into the pivotal chiral amine intermediate.

Step 1.1: Reduction of the Carboxylic Acid

-

Objective: To selectively reduce the carboxylic acid functionality of this compound to a primary alcohol without affecting the stereocenter.

-

Reagents and Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

-

-

Protocol:

-

Suspend LiAlH₄ (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washes, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to yield (S)-2-(methylamino)-2-phenylethanol as a crude oil, which can be used in the next step without further purification.

-

-

Causality: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to alcohols. The use of anhydrous conditions is crucial as LiAlH₄ reacts violently with water. The stepwise quenching procedure is a standard and safe method for decomposing the reactive aluminum species.

Step 1.2: Activation of the Hydroxyl Group

-

Objective: To convert the primary alcohol into a better leaving group for the subsequent nucleophilic substitution.

-

Reagents and Materials:

-

(S)-2-(methylamino)-2-phenylethanol (from Step 1.1)

-

Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Protocol (using MsCl):

-

Dissolve the crude (S)-2-(methylamino)-2-phenylethanol (1 equivalent) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Add methanesulfonyl chloride (1.2 equivalents) dropwise, keeping the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer, and wash successively with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to give the crude mesylate.

-

-

Causality: Conversion of the hydroxyl group to a mesylate or tosylate transforms it into an excellent leaving group, facilitating the subsequent carbon-carbon bond formation. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Step 1.3: Grignard Reaction for Chain Extension

-

Objective: To introduce the isobutyl group via a Grignard reaction.

-

Reagents and Materials:

-

Crude mesylate (from Step 1.2)

-

Isobutylmagnesium bromide (in a suitable ether solvent, e.g., THF or diethyl ether)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

-

Protocol:

-

Prepare a solution of the crude mesylate in anhydrous THF.

-

Add this solution dropwise to a stirred solution of isobutylmagnesium bromide (1.5 equivalents) in THF at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-3-methyl-1-phenyl-N-methylbutan-1-amine.

-

-

Causality: The Grignard reagent acts as a nucleophile, displacing the mesylate leaving group to form a new carbon-carbon bond.

Step 1.4: Ortho-Lithiation and Piperidination

-

Objective: To introduce the piperidine moiety at the ortho position of the phenyl ring.

-

Reagents and Materials:

-

(S)-3-methyl-1-phenyl-N-methylbutan-1-amine

-

n-Butyllithium (n-BuLi) in hexanes

-

N-Fluorobenzenesulfonimide (NFSI)

-

Piperidine

-

Anhydrous THF

-

-

Protocol:

-

Dissolve the amine from the previous step in anhydrous THF and cool to -78 °C.

-

Add n-BuLi (2.2 equivalents) dropwise and stir for 2 hours at -78 °C.

-

Add a solution of NFSI (1.1 equivalents) in THF and stir for another 2 hours.

-

Add piperidine (3 equivalents) and allow the reaction to warm to room temperature overnight.

-

Quench with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine.

-

-

Causality: n-Butyllithium is a strong base that deprotonates the ortho-position of the phenyl ring, directed by the amine group. The resulting aryllithium species then reacts with an electrophilic fluorine source like NFSI, followed by nucleophilic aromatic substitution with piperidine.

Diagram: Synthetic Pathway to the Chiral Amine Intermediate

Caption: Proposed synthesis of the key chiral amine intermediate for Repaglinide.

Part 2: Synthesis of Repaglinide

This part of the protocol details the coupling of the synthesized chiral amine with the benzoic acid derivative to yield Repaglinide.

Step 2.1: Amide Coupling

-

Objective: To form the amide bond between the chiral amine and 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid.

-

Reagents and Materials:

-

(S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine (from Part 1)

-

3-Ethoxy-4-(ethoxycarbonyl)phenylacetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)

-

-

Protocol:

-

To a solution of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid (1 equivalent) in anhydrous DCM, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine (1 equivalent) and DIPEA (1.5 equivalents) in DCM.

-

Stir the reaction at room temperature for 12-18 hours.

-

Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester of Repaglinide.

-

-

Causality: EDC/HOBt is a common and efficient coupling system for amide bond formation, minimizing side reactions and racemization. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

Step 2.2: Saponification

-

Objective: To hydrolyze the ethyl ester to the final carboxylic acid, yielding Repaglinide.

-

Reagents and Materials:

-

Crude ester of Repaglinide (from Step 2.1)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M HCl

-

-

Protocol:

-

Dissolve the crude ester in a mixture of THF and water.

-

Add LiOH (2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 4-5 with 1 M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain crude Repaglinide.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure (S)-Repaglinide.

-

-

Causality: Saponification is a standard method for ester hydrolysis. The pH adjustment is critical to protonate the carboxylate and induce precipitation of the final product.

Analytical Quality Control

Ensuring the chemical purity and enantiomeric excess of the final API is critical. The following analytical techniques are recommended at various stages of the synthesis.

| Stage | Analytical Technique | Purpose |

| Starting Material | ¹H NMR, ¹³C NMR, Chiral HPLC | Confirm identity, purity, and enantiomeric excess of this compound. |

| Intermediates | ¹H NMR, ¹³C NMR, Mass Spectrometry | Structural elucidation and purity assessment of key intermediates. |

| Final Product | ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis | Confirm the chemical structure of Repaglinide. |

| Final Product | Chiral HPLC | Determine the enantiomeric excess of (S)-Repaglinide. A typical method might use a Chiralcel OD-H column with a mobile phase of n-hexane/isopropanol/trifluoroacetic acid. |

| Final Product | HPLC | Determine the chemical purity and quantify any related substances or impurities. |

Conclusion

This compound stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex, enantiomerically pure pharmaceuticals. The detailed protocols for the synthesis of Repaglinide presented herein demonstrate a practical and logical application of this valuable starting material. By providing a pre-defined stereocenter, this compound enables a more controlled and efficient synthetic strategy, ultimately contributing to the production of safer and more effective medicines. The principles and techniques outlined in this guide are broadly applicable and can be adapted by researchers and drug development professionals for the synthesis of other chiral APIs.

References

-

Grell, W., et al. (1998). Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives. Journal of Medicinal Chemistry, 41(26), 5219-5246. [Link]

-

Szechner, B., et al. (2006). New Synthesis of Repaglinide. Pharmaceutical Research Institute. [Link]

-

Sundaram, D. T. S. S., et al. (2015). Synthesis of Repaglinide Congeners. Synthetic Communications, 45(22), 2536-2544. [Link]

-

Patel, S., et al. (2011). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. Organic Process Research & Development, 15(1), 145-150. [Link]

-

Sharada, S., et al. (2012). Analysis of repaglinide enantiomers in pharmaceutical formulations by capillary electrophoresis using 2,6-di-o-methyl-β-cyclodextrin as a chiral selector. Journal of Chromatographic Science, 50(8), 739-43. [Link]

-

World Health Organization. (2023). Diabetes. [Link]

Sources

Application Note: (S)-2-(Methylamino)-2-phenylacetic acid for Chiral Analysis by NMR Spectroscopy

Abstract

Determining the enantiomeric purity of chiral molecules is a critical task in the pharmaceutical, agrochemical, and fine chemical industries. Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with a suitable Chiral Derivatizing Agent (CDA), offers a powerful and direct method for this analysis. This document provides a comprehensive guide to the use of (S)-2-(Methylamino)-2-phenylacetic acid as a versatile CDA for the determination of enantiomeric excess (e.e.) and the assignment of absolute configuration for chiral alcohols, amines, and other nucleophiles. We will detail the underlying principles, provide field-tested experimental protocols, and discuss data interpretation.

Principle of Chiral Recognition via NMR Derivatization

Enantiomers, being non-superimposable mirror images, are chemically and physically identical in an achiral environment. Consequently, their NMR spectra are indistinguishable. To overcome this, a chiral derivatizing agent is employed to convert the pair of enantiomers into a pair of diastereomers.[1]

This compound is an effective CDA that reacts with a chiral analyte (e.g., a racemic alcohol, R/S-ROH) to form a covalent bond, resulting in two diastereomeric products (in this case, esters): the (S,R)-ester and the (S,S)-ester.

-

(S)-CDA + (R)-Analyte → (S,R)-Diastereomer

-

(S)-CDA + (S)-Analyte → (S,S)-Diastereomer

Because diastereomers have different spatial arrangements, they exhibit distinct physical and chemical properties. This difference extends to their behavior in an NMR spectrometer, where the magnetic environments of corresponding nuclei in the two diastereomers are no longer identical.[1] This magnetic non-equivalence leads to separate, resolved signals in the NMR spectrum for each diastereomer, most notably in the ¹H NMR spectrum. The relative areas of these distinct signals can be integrated to directly quantify the enantiomeric excess of the original sample.

The primary mechanism for this spectral differentiation arises from the magnetic anisotropy of the phenyl group on the CDA.[2] The different spatial orientations of the analyte's substituents relative to this phenyl ring in the two diastereomers cause differential shielding or deshielding effects, leading to observable differences in chemical shifts (Δδ).

Advantages of this compound

While several CDAs exist, such as Mosher's acid (MTPA), this compound offers several practical advantages:

-

Commercial Availability: Both enantiomers are readily available, allowing for confirmatory experiments.

-

Simple ¹H NMR Spectra: The agent itself provides relatively simple signals that are less prone to overlapping with analyte signals compared to more complex CDAs.[3]

-

Robust Reaction Chemistry: It readily forms stable amide or ester linkages with a variety of functional groups using standard coupling chemistry.

-

Effective Differentiation: The phenyl group provides a sufficient anisotropic effect to induce measurable chemical shift differences for a wide range of chiral substrates.[2]

Application Scope

This CDA is primarily effective for the analysis of chiral compounds containing nucleophilic functional groups capable of forming an ester or amide bond, including:

-

Primary and Secondary Alcohols

-

Primary and Secondary Amines

-

Thiols

-

Chiral Carboxylic Acids (when the CDA is converted to a chiral amine derivative for coupling)

Detailed Experimental Protocols

This section provides a step-by-step methodology for the derivatization of a chiral secondary alcohol and subsequent NMR analysis.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Purpose |

| This compound | ≥98% enantiomeric purity | Sigma-Aldrich, TCI | Chiral Derivatizing Agent (CDA) |

| Racemic or Enantioenriched Chiral Alcohol | Analytical Grade | N/A | Analyte |

| Dicyclohexylcarbodiimide (DCC) or EDC*HCl | Synthesis Grade | Acros Organics | Coupling Agent |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Alfa Aesar | Acylation Catalyst |

| Deuterated Chloroform (CDCl₃) with 0.03% TMS | NMR Grade | Cambridge Isotope Labs | NMR Solvent & Internal Standard |

| Anhydrous Dichloromethane (DCM) or Pyridine | DriSolv™ or equivalent | N/A | Reaction Solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | N/A | Drying Agent |

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is often preferred due to the water-soluble nature of its urea byproduct, simplifying purification.

Derivatization Workflow

The following diagram outlines the general workflow for preparing a sample for NMR analysis.

Caption: General workflow for chiral alcohol derivatization.

Step-by-Step Derivatization Procedure

This protocol is based on a ~10 mg scale of a typical secondary alcohol (e.g., 1-phenylethanol, MW ~122 g/mol ).

-

Preparation: To a clean, dry vial, add the chiral alcohol (~10 mg, ~0.082 mmol, 1.0 eq).

-

Reagent Addition: Add this compound (~15 mg, ~0.090 mmol, 1.1 eq) and DMAP (~1 mg, ~0.008 mmol, 0.1 eq).

-

Dissolution: Dissolve the mixture in anhydrous dichloromethane (DCM, ~1 mL).

-

Initiation: Add EDC·HCl (~17 mg, ~0.098 mmol, 1.2 eq) to the solution. If using DCC, add a solution of DCC in DCM.

-

Reaction: Cap the vial and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC if necessary.

-

Workup:

-

If using EDC , dilute the reaction mixture with 2 mL of DCM and wash sequentially with 1M HCl (2 mL), saturated NaHCO₃ solution (2 mL), and brine (2 mL). Dry the organic layer over anhydrous MgSO₄.

-

If using DCC , a white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture through a small cotton plug in a Pasteur pipette to remove the DCU. Rinse the vial and filter plug with a small amount of additional DCM.

-

-

Isolation: Evaporate the solvent from the filtered/washed organic phase under a gentle stream of nitrogen or using a rotary evaporator.

-

NMR Sample Preparation: Redissolve the resulting crude diastereomeric ester residue in ~0.6 mL of CDCl₃ containing TMS. Transfer the solution to an NMR tube.

NMR Acquisition and Data Interpretation

NMR Acquisition Parameters

A standard high-resolution ¹H NMR experiment is sufficient. For accurate quantification, ensure the following:

-

Sufficient Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ of the signals being integrated. A d1 of 10-15 seconds is generally safe for quantitative work.

-

High Signal-to-Noise: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a high signal-to-noise ratio for the signals of interest.

-

Proper Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction before integration.

Interpreting the Spectrum

-

Identify Diastereomeric Signals: Examine the spectrum for pairs of signals corresponding to the same proton in the two different diastereomers. Protons closest to the newly formed stereocenter in the analyte portion of the molecule typically show the largest chemical shift difference (Δδ). For a derivatized secondary alcohol, the carbinol proton (the -CH-O- proton) is often a good candidate.

-

Integration: Carefully integrate both signals of a well-resolved diastereomeric pair. Let the integral values be I₁ and I₂.

-

Calculate Enantiomeric Excess (e.e.): The e.e. is calculated using the formula:

e.e. (%) = [ |I₁ - I₂| / (I₁ + I₂) ] x 100

Example Data Interpretation

For a racemic sample of 1-phenylethanol derivatized with this compound, one might observe the following for the quartet signal of the carbinol proton:

| Diastereomer | Proton Signal | Chemical Shift (δ, ppm) | Integral |

| (S,R)-ester | -CH-O- | 5.15 (q) | 50.5 |

| (S,S)-ester | -CH-O- | 5.11 (q) | 49.5 |

In this hypothetical case, the Δδ is 0.04 ppm. The calculated enantiomeric excess would be:

e.e. (%) = [ |50.5 - 49.5| / (50.5 + 49.5) ] x 100 = (1 / 100) x 100 = 1%

This result is consistent with the analysis of a racemic (or near-racemic) sample.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No signal splitting observed. | Insufficient magnetic field strength; accidental overlap of signals. | Use a higher field NMR (≥400 MHz). Examine other protons in the analyte for splitting. |

| Poor resolution of signals. | Poor shimming; viscous sample. | Re-shim the spectrometer.[4] Dilute the sample slightly if concentration is too high. |

| Inaccurate integration. | Incomplete reaction; kinetic resolution; insufficient relaxation delay. | Ensure reaction goes to completion. Use a longer relaxation delay (d1) in the NMR acquisition parameters. |

| Broad signals. | Presence of paramagnetic impurities; sample aggregation. | Filter the NMR sample through a small plug of silica or alumina. |

Conclusion

This compound serves as a reliable and straightforward chiral derivatizing agent for NMR-based enantiomeric excess determination. Its application involves a simple and robust derivatization reaction, followed by standard ¹H NMR analysis. By converting enantiomers into diastereomers, this method provides a direct, quantitative measure of enantiomeric purity, making it an invaluable tool for researchers in synthetic chemistry and drug development.

References

- Vertex AI Search, Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - NIH.

- TCI Chemicals, Chiral Derivatizing Agent for Absolute Configuration.

- Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, Vol. 94, No. 5.

- Vertex AI Search, Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - NIH.

-

Ribeiro, C. M., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(21), 5048. Available from: [Link]

-

Vávra, J., et al. (2004). Chiral derivatives of 2-(1-naphthyl)-2-phenylacetic acid. Chirality, 16(9), 652-60. Available from: [Link]

-

Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Available from: [Link]

- Vertex AI Search, Protocol to perform fragment screening using NMR spectroscopy - PMC - NIH.

Sources

- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral derivatives of 2-(1-naphthyl)-2-phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Systematic Approach to the HPLC Method Development for Separating Diastereomers of (S)-2-(Methylamino)-2-phenylacetic acid

Abstract

The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This application note presents a detailed, systematic protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method to separate diastereomers of (S)-2-(Methylamino)-2-phenylacetic acid. The strategy detailed herein employs an indirect chiral resolution approach, which involves the derivatization of the target acid with a chiral amine to form diastereomers. These diastereomers, unlike enantiomers, possess distinct physical properties and can be effectively separated on a conventional achiral stationary phase.[1][2] We provide a comprehensive workflow, from the selection of a derivatizing agent and reaction protocol to the systematic optimization of HPLC parameters, including column selection, mobile phase composition, and flow rate. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a reliable and reproducible method for chiral purity assessment.

Introduction: The Principle of Diastereomeric Separation

Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment, making their direct separation on standard HPLC columns impossible.[3] To achieve separation, a chiral environment must be introduced. This can be accomplished directly, using a chiral stationary phase (CSP), or indirectly.[4]

The indirect approach, which is the focus of this guide, involves converting the enantiomeric pair into a mixture of diastereomers by reacting them with a pure chiral derivatizing agent (CDA).[5][6] Diastereomers are stereoisomers that are not mirror images of each other and, crucially, have different physical and chemical properties.[2] This difference in properties allows for their separation using standard, achiral chromatographic techniques like reversed-phase HPLC.[1][7]

For the target analyte, this compound, which already possesses one chiral center, reacting it with another chiral molecule will generate diastereomers. This method is particularly useful for quantifying the enantiomeric purity of the starting material or for separating it from other stereoisomers formed during synthesis.

Figure 1: Overall workflow for the indirect separation of stereoisomers.

Experimental Workflow

Part I: Formation of Diastereomers via Derivatization

The first critical step is the quantitative conversion of the carboxylic acid into stable diastereomeric amides. A chiral amine is a suitable derivatizing agent for a chiral acid.[6] For this protocol, we will use (R)-(+)-1-Phenylethylamine as the CDA due to its commercial availability and proven efficacy. The reaction forms two diastereomers: (S,R)-amide and (R,R)-amide (if the starting material contains the R-enantiomer impurity).

Protocol: Derivatization to Form Diastereomeric Amides

-

Reagent Preparation:

-

Dissolve 10 mg of the this compound sample in 1 mL of a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).

-

Prepare a solution of (R)-(+)-1-Phenylethylamine (1.2 equivalents).

-

Prepare a solution of a peptide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU (1.1 equivalents), in the same solvent.

-

-

Reaction Procedure:

-

To the stirred solution of the acid, add the (R)-(+)-1-Phenylethylamine.

-

Slowly add the coupling agent solution to the mixture at 0°C to control the exothermic reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or a preliminary HPLC run).

-

-

Work-up:

-

Filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in a solvent compatible with the HPLC mobile phase (e.g., Acetonitrile/Water mixture).

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

Part II: HPLC Method Development Strategy

With the diastereomeric mixture prepared, the next phase is to develop a separation method on a standard achiral column. A C18 reversed-phase column is the most versatile and logical starting point for separating molecules of moderate polarity like the derivatized amides.[1][8]

Initial Screening Conditions

The goal of the initial screening is to find conditions that show at least partial separation, which can then be optimized.

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose reversed-phase column offering a good balance of efficiency and backpressure. Provides hydrophobic interactions as the primary retention mechanism. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source to suppress the ionization of any residual silanols on the stationary phase and ensure good peak shape. It is also LC-MS compatible. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |

| Gradient | 10-90% B over 20 minutes | A broad gradient is used initially to elute all components and determine the approximate organic solvent concentration required for elution of the diastereomers. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Elevated temperature can improve efficiency and reduce viscosity. Maintaining a constant temperature is crucial for reproducible retention times. |

| Detection | UV at 254 nm | The phenyl group in the analyte provides strong UV absorbance. |

| Injection Volume | 10 µL | A standard volume to avoid column overload while ensuring a good detector response. |

Optimization of the Separation

Once the initial screening run is complete, the separation can be optimized. The primary goal is to achieve a resolution (Rs) of >1.5 between the two diastereomer peaks.

Figure 2: Iterative workflow for HPLC method optimization.

-

Adjusting the Gradient: If the peaks are eluted too quickly, decrease the starting %B. If they are retained too long, increase the starting %B. The key is to make the gradient shallower around the region where the diastereomers elute to maximize separation.

-

Switching to Isocratic: For routine analysis, an isocratic method is often preferred for its simplicity and robustness. Based on the gradient run, determine the percentage of mobile phase B at which the center of the diastereomer peaks elutes. Use this composition for an isocratic run. For example, if the peaks elute at 12 minutes in a 20-minute 10-90% B gradient, the approximate %B is 10 + (12/20)*(90-10) = 58%. A good starting point for isocratic optimization would be around 55-60% Acetonitrile.

-

Mobile Phase Composition: While acetonitrile is a good starting point, methanol can offer different selectivity. Sometimes a mixture of methanol and acetonitrile as the organic modifier can fine-tune the separation. The choice of solvent affects how analytes distribute between the mobile and stationary phases.[9]

-

Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.[9] Conversely, increasing the flow rate shortens the analysis time but may compromise resolution.[10]

-

Temperature: Varying the column temperature can also affect selectivity. Running the analysis at different temperatures (e.g., 25°C, 35°C, 45°C) may improve the separation.

Optimized Protocol and System Suitability

After systematic optimization, the following method was established to provide baseline separation of the diastereomeric amides.

Final Optimized HPLC Method

| Parameter | Optimized Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic: 55% Acetonitrile / 45% Water with 0.1% Formic Acid in both phases |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

System Suitability

To ensure the method's performance is consistent over time, system suitability tests (SST) must be performed before running any samples.

| SST Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | ≥ 1.5 | Ensures the peaks are sufficiently separated for accurate integration. |

| Tailing Factor (T) | 0.8 – 1.5 | Measures peak symmetry, indicating good chromatographic performance. |

| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column. |

| %RSD of Retention Time | ≤ 1.0% (for n=5) | Demonstrates the precision and stability of the pump and system. |

| %RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates the precision of the injector and detector response. |

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Poor Resolution | 1. Inappropriate mobile phase strength.2. Column degradation. | 1. Optimize the % organic modifier (decrease for more retention).2. Replace the column or use a guard column. |

| Peak Tailing | 1. Secondary interactions with column silanols.2. Column overload. | 1. Ensure mobile phase pH is appropriate (e.g., use of 0.1% TFA or Formic Acid).2. Reduce sample concentration or injection volume. |

| Ghost Peaks | 1. Carryover from previous injection.2. Contaminated mobile phase. | 1. Implement a needle wash step and run a blank gradient after strong samples.2. Prepare fresh mobile phase using high-purity solvents. |

| Variable Retention Times | 1. Leak in the system.2. Inconsistent mobile phase composition.3. Temperature fluctuations. | 1. Check fittings for leaks.2. Use a high-quality solvent mixer or pre-mix the mobile phase.3. Use a column oven to maintain a stable temperature. |

Conclusion